molecular formula C18H14N4O3S B4403824 3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B4403824
M. Wt: 366.4 g/mol
InChI Key: STDXANIHEKELFW-UHFFFAOYSA-N
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Description

3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a complex organic compound that features a benzofuran ring, a triazole ring, and a nitrobenzyl thioether group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-21-17(16-10-13-4-2-3-5-15(13)25-16)19-20-18(21)26-11-12-6-8-14(9-7-12)22(23)24/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDXANIHEKELFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

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